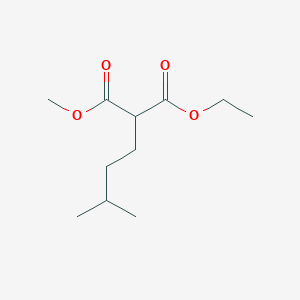![molecular formula C13H12N4O4 B14440097 Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate CAS No. 77936-73-3](/img/structure/B14440097.png)
Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions vary depending on the desired transformation but often involve the use of solvents like acetonitrile and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities depending on the functional groups introduced .
Wissenschaftliche Forschungsanwendungen
Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate involves its interaction with molecular targets such as the CDK-2 enzyme. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the G2/M and G1/S phases of the cell cycle .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a triazole ring fused to the pyrazolo[1,5-a]pyrimidine core, showing distinct pharmacological properties.
Uniqueness
Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit the CDK-2 enzyme and induce apoptosis in cancer cells sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
77936-73-3 |
|---|---|
Molekularformel |
C13H12N4O4 |
Molekulargewicht |
288.26 g/mol |
IUPAC-Name |
diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate |
InChI |
InChI=1S/C13H12N4O4/c1-3-20-12(18)9-7-15-11-8(5-14)6-16-17(11)10(9)13(19)21-4-2/h6-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
OLAQOLRBPSVPSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N2C(=C(C=N2)C#N)N=C1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


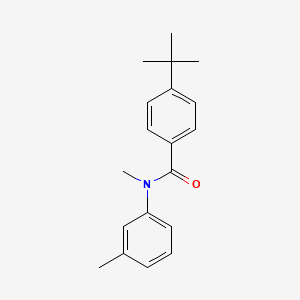
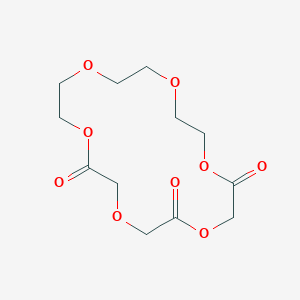
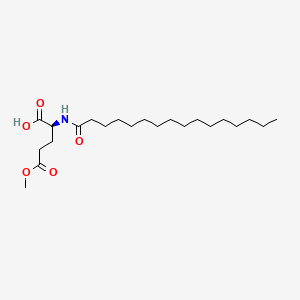



![Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester (9CI)](/img/structure/B14440072.png)

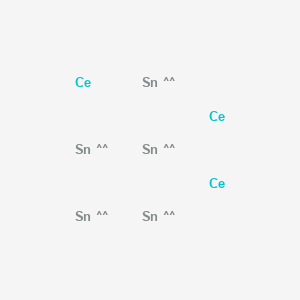

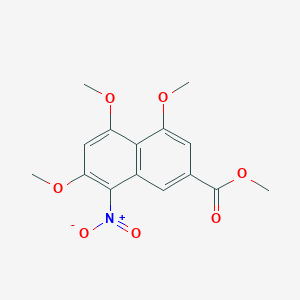
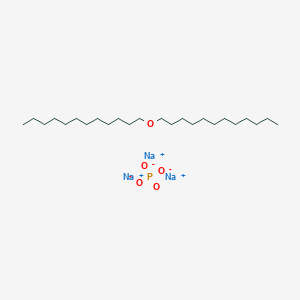
![4,4'-Diethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14440086.png)
